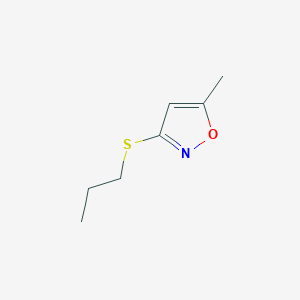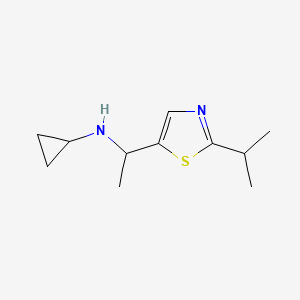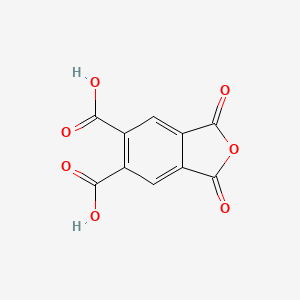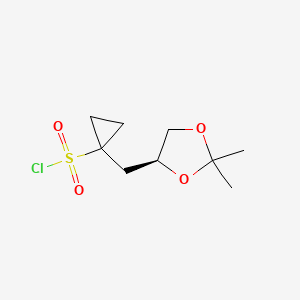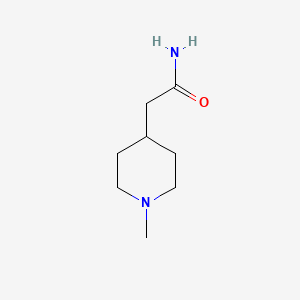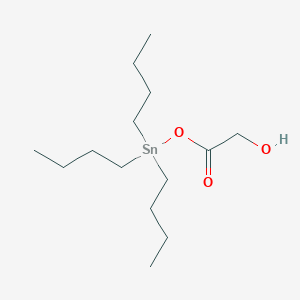![molecular formula C8H16N2O B13966007 2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13966007.png)
2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,6-Diazaspiro[34]octan-6-yl)ethanol is a chemical compound characterized by a spirocyclic structure containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,6-Diazaspiro[3One common method involves the reaction of a suitable precursor with ethylene oxide under basic conditions to introduce the ethanol group . The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce amines .
Wissenschaftliche Forschungsanwendungen
2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets . The compound may also participate in redox reactions, influencing cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1H-indazol-4-yl)-benzonitrile: This compound shares the spirocyclic core but has different functional groups, leading to distinct biological activities.
2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid: Another similar compound with an acetic acid moiety instead of ethanol, used in different chemical and biological applications.
Uniqueness
2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol is unique due to its ethanol moiety, which imparts specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H16N2O |
|---|---|
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
2-(1,7-diazaspiro[3.4]octan-7-yl)ethanol |
InChI |
InChI=1S/C8H16N2O/c11-6-5-10-4-2-8(7-10)1-3-9-8/h9,11H,1-7H2 |
InChI-Schlüssel |
CQEJMFHOPYCXQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC12CCN(C2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


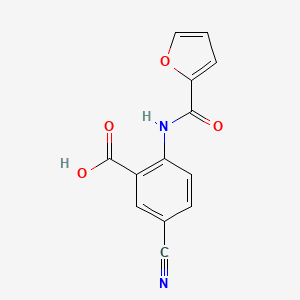
![1H-Azireno[2,3-a]indolizine](/img/structure/B13965940.png)
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13965946.png)

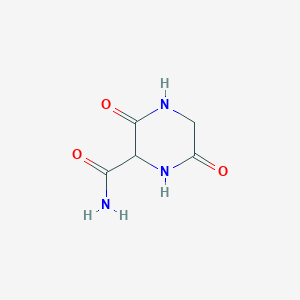
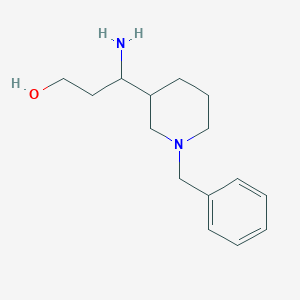
![benzyl 3-amino-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13965957.png)
